molecular formula C29H25FN2OS B2697937 3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223848-28-9

3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B2697937
CAS No.: 1223848-28-9
M. Wt: 468.59
InChI Key: NCTNMNUETYPSLU-UHFFFAOYSA-N
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Description

The compound 3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide belongs to the thieno[3,2-c]quinoline family, a heterocyclic scaffold renowned for its diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties . Key structural features of this compound include:

  • 3-(4-ethylphenyl) group: Introduces lipophilicity, which may improve membrane permeability.
  • N-(3-phenylpropyl) carboxamide: A bulky alkyl-aryl substituent that could influence target selectivity and pharmacokinetics.

Properties

IUPAC Name

3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25FN2OS/c1-2-19-10-12-21(13-11-19)26-24-18-32-25-15-14-22(30)17-23(25)27(24)34-28(26)29(33)31-16-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-15,17-18H,2,6,9,16H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTNMNUETYPSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)F)C(=O)NCCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide is a synthetic compound belonging to the thienoquinoline family, characterized by its unique bicyclic structure that incorporates sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H22FN1S1C_{23}H_{22}FN_{1}S_{1}, with a molecular weight of approximately 373.49 g/mol. The compound features a fluoro substituent at the 8-position and an ethylphenyl group at the 3-position, which may influence its biological interactions.

PropertyValue
Molecular FormulaC23H22FN1S1C_{23}H_{22}FN_{1}S_{1}
Molecular Weight373.49 g/mol
Structural FeaturesThieno[3,2-c]quinoline core

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its interactions with specific biological targets.

Anti-Cancer Activity

Research indicates that thienoquinoline derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds with similar structural features have shown activity against breast cancer (MCF-7 and T47D cell lines) and other malignancies. The mechanism of action often involves the inhibition of critical pathways such as sirtuins, which are implicated in cancer cell survival and proliferation .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Sirtuins : Sirtuins play a role in regulating cellular processes including aging and apoptosis. Inhibition can lead to increased apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Compounds that induce oxidative stress can enhance the efficacy of chemotherapeutic agents by promoting cancer cell death.
  • Cell Cycle Arrest : Some thienoquinoline derivatives have been shown to interfere with cell cycle progression, leading to reduced cell proliferation.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various thienoquinoline derivatives on different cancer cell lines, revealing that those with similar structural motifs to our compound exhibited IC50 values in the low micromolar range against MCF-7 cells .
  • Zebrafish Model : In vivo studies using zebrafish embryos have demonstrated that certain thienoquinoline derivatives can significantly inhibit tumor growth and metastasis, suggesting their potential as therapeutic agents .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with related compounds is essential.

Compound NameStructural FeaturesUnique Biological Activities
8-FluoroquinolineFluorinated quinolineAnti-inflammatory properties
4-EthylthienopyridineEthyl substituent on thiopheneAntifungal activity
7-Methylthieno[3,2-c]quinolineMethyl group additionNeuroprotective therapies

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical applications of this compound are primarily focused on its potential as a drug candidate in treating various diseases:

  • Anticancer Activity : The thienoquinoline scaffold is known for its anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. The unique functional groups in this compound may enhance its binding affinity to cancer-related targets .
  • Antimicrobial Properties : Research has shown that thienoquinoline derivatives exhibit antimicrobial activity against various pathogens. This compound's structure may allow it to act against bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Antimalarial Activity : Similar compounds have been identified as having multistage antimalarial activity. The mechanism often involves inhibiting specific enzymes crucial for the survival of the malaria parasite, suggesting that this compound could be explored further for antimalarial drug development .

Material Science Applications

The electronic properties of thienoquinolines make them suitable for applications in material science:

  • Organic Semiconductors : The unique structural features of this compound can be utilized in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films could enhance device performance .
  • Chemical Probes : Due to its distinct structure, 3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide can serve as a molecular probe in biochemical assays, helping researchers study various biological processes at the molecular level .

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds related to this compound:

  • A study on quinoline derivatives demonstrated significant antiplasmodial activity against Plasmodium falciparum, with optimized compounds showing low nanomolar potency in vitro. These findings suggest that derivatives of thienoquinolines could lead to effective antimalarial treatments .
  • Investigations into the synthesis and characterization of thienoquinoline derivatives revealed promising antimicrobial activities against strains such as Mycobacterium smegmatis and Candida albicans, indicating that structural modifications could enhance their efficacy as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Thieno[3,2-c]quinoline Core

Position 8 Modifications
  • 8-Fluoro vs. 8-Methoxy :
    The target compound’s 8-fluoro group (electron-withdrawing) contrasts with the 8-methoxy analog (electron-donating) listed in . Fluorine’s smaller size and higher electronegativity may enhance binding to hydrophobic pockets in enzymes like protein kinases, whereas methoxy groups could alter metabolic stability .
  • 8-Chloro Derivatives: describes 8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide.
Position 3 Aryl Groups
  • 4-Ethylphenyl vs. 4-Fluorophenyl :
    The 4-ethylphenyl group in the target compound offers greater lipophilicity than the 4-fluorophenyl variant (). This could enhance blood-brain barrier penetration but may also increase off-target interactions .

N-Substituent Variations in Carboxamide Derivatives

Compound Name N-Substituent Biological Activity Reference
Target Compound 3-Phenylpropyl Assumed anticancer activity
25i () 2-Aminoethyl CDK5/p25 inhibition (IC₅₀ = 0.8 µM)
25k () 3-Aminopropyl CDK5/p25 inhibition (IC₅₀ = 1.2 µM)
8-Methoxy analog () 3-Phenylpropyl Supplier-listed (activity unspecified)
  • 3-Phenylpropyl vs. Aminoalkyl Chains: The target compound’s 3-phenylpropyl group likely enhances hydrophobic interactions with protein targets compared to the polar aminoethyl/aminopropyl groups in 25i and 25k. However, the latter’s amine functionality may facilitate hydrogen bonding, critical for kinase inhibition .

Data Tables: Key Structural and Functional Comparisons

Table 2. Pharmacokinetic Predictions

Compound logP (Predicted) Water Solubility Likelihood of CNS Penetration
Target Compound ~4.5 Low High
25i (2-Aminoethyl) ~2.8 Moderate Moderate

Q & A

Q. What statistical approaches are recommended for multi-variable optimization in synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to optimize temperature, catalyst loading, and solvent ratio .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time vs. yield) using central composite designs .
  • Machine Learning : Train models on historical reaction data to predict optimal conditions for novel analogs .

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